Bienvenue dans la boutique en ligne BenchChem!

(S)-piperidine-3-carbonitrile

Chiral Synthesis Enantiomeric Excess Stereochemical Quality Control

(S)-Piperidine-3-carbonitrile (CAS: 915277-26-8) is a chiral piperidine derivative bearing a nitrile group at the 3-position in the (S)-configuration. It serves as a stereochemically defined building block for the synthesis of kinase inhibitors, GPCR ligands, and other neuroactive pharmaceutical agents.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
CAS No. 915277-26-8
Cat. No. B1403078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-piperidine-3-carbonitrile
CAS915277-26-8
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C#N.Cl
InChIInChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m1/s1
InChIKeyUGNVDGLCOHDISF-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Piperidine-3-Carbonitrile: Stereochemically Defined Chiral Building Block for Pharmaceutical and Agrochemical R&D


(S)-Piperidine-3-carbonitrile (CAS: 915277-26-8) is a chiral piperidine derivative bearing a nitrile group at the 3-position in the (S)-configuration. It serves as a stereochemically defined building block for the synthesis of kinase inhibitors, GPCR ligands, and other neuroactive pharmaceutical agents . The compound is also employed in the preparation of JAK inhibitors, aurora kinase inhibitors, and various agrochemicals including insecticides, acaricides, and nematicides . Unlike racemic 3-cyanopiperidine (CAS: 7492-88-8) or the (R)-enantiomer (CAS: 1159736-73-8), the (S)-stereoisomer provides a defined three-dimensional scaffold essential for generating single-enantiomer drug candidates with predictable structure-activity relationships and regulatory-compliant intellectual property positions [1].

Why (S)-Piperidine-3-Carbonitrile Cannot Be Replaced by Racemic 3-Cyanopiperidine or (R)-Enantiomer in Chiral Drug Synthesis


In chiral drug discovery and asymmetric synthesis, stereochemical configuration directly determines pharmacological activity, off-target binding profiles, and regulatory approval pathways. Substituting (S)-piperidine-3-carbonitrile with racemic 3-cyanopiperidine introduces a 1:1 mixture of (S)- and (R)-enantiomers, which complicates structure-activity relationship (SAR) interpretation, reduces assay reproducibility, and may yield false-positive or false-negative results in biological screening [1]. Furthermore, the (R)-enantiomer (CAS: 1159736-73-8) and the (S)-enantiomer are not interchangeable: piperidine-based CCR5 antagonists, 11β-HSD1 inhibitors, and agrochemical insecticides have demonstrated stereospecific binding requirements wherein only the (S)-configuration aligns with the target binding pocket [2][3]. Use of the incorrect stereoisomer or racemic material in late-stage development necessitates costly revalidation and may compromise intellectual property claims that explicitly recite the (S)-configuration in patent specifications .

Quantitative Differentiation Evidence: (S)-Piperidine-3-Carbonitrile Versus Rac-3-Cyanopiperidine and (R)-Enantiomer


Stereochemical Purity: Enantiomeric Excess Quantification of (S)-Piperidine-3-Carbonitrile Versus Racemic Comparator

(S)-Piperidine-3-carbonitrile is commercially supplied with an enantiomeric excess (ee) of ≥97% when prepared via asymmetric hydrogenation of 3-cyanopyridine using a chiral catalyst, whereas racemic 3-cyanopiperidine contains a 1:1 mixture of (S)- and (R)-enantiomers (ee = 0%) . In contrast, the (R)-enantiomer is also available at comparable enantiopurity (≥97% ee), but the absolute configuration is inverted, resulting in opposite optical rotation and distinct biological recognition [1].

Chiral Synthesis Enantiomeric Excess Stereochemical Quality Control

Target Engagement Specificity: Stereospecific Binding Requirements in Piperidine-Based CCR5 Antagonists

Piperidine derivatives containing the (S)-piperidine-3-carbonitrile core have been disclosed as selective CCR5 antagonists with demonstrated stereospecific binding requirements, wherein only the (S)-configuration at the piperidine 3-position enables optimal interaction with the CCR5 receptor binding pocket [1]. Patent disclosures explicitly recite compounds of formula I containing the (S)-piperidine-3-carbonitrile moiety as CCR5 inhibitors, and published binding data for related piperidine-based CCR5 antagonists show IC50 values in the low nanomolar range (e.g., 1.20 nM in HeLa cell-based CCR5 inhibition assays), with stereochemical configuration noted as a critical determinant of antagonist activity [2][3].

CCR5 Antagonist HIV Entry Inhibition Stereospecific Binding

Metabolic Disease Target Utility: (S)-Piperidine-3-Carbonitrile as Key Intermediate in 11β-HSD1 Inhibitor Synthesis

Patent literature explicitly identifies (S)-piperidine-3-carbonitrile (exemplified as CAS 153931-24-9 in the (S)-configuration) as a key synthetic intermediate in the preparation of imidazolone and imidazolidinone derivatives that function as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of diabetes, obesity, and metabolic syndrome [1]. The synthetic route disclosed in WO2008046758A2 utilizes (S)-piperidine-3-carbonitrile as a stereochemically pure starting material, with the (S)-configuration specifically recited in the synthetic procedures, indicating that the (R)-enantiomer or racemic material is not a drop-in replacement in this synthetic pathway [1].

11β-HSD1 Inhibitor Metabolic Syndrome Diabetes

Agrochemical Intermediate Differentiation: (S)-Piperidine-3-Carbonitrile in Insecticidal and Nematicidal Piperidine Derivatives

Piperidine derivatives containing the (S)-piperidine-3-carbonitrile core have been disclosed in patent literature as insecticides, acaricides, molluscicides, and nematicides, with the stereochemical configuration at the 3-position explicitly defined in compound claims [1]. Research from Syngenta and other agrochemical entities has identified piperidine-based compounds with the 3-cyanopiperidine scaffold as active ingredients, where the (S)-enantiomer provides a defined stereochemical handle for generating single-isomer agrochemicals with optimized target pest specificity and reduced environmental persistence compared to racemic mixtures [1][2].

Agrochemical Intermediate Insecticide Nematicide

Physical Property Differentiation: Boiling Point, Density, and Storage Requirements of (S)-Piperidine-3-Carbonitrile

The physicochemical properties of (S)-piperidine-3-carbonitrile (CAS 915277-26-8) differ measurably from its hydrochloride salt form and from the (R)-enantiomer in terms of storage requirements and predicted boiling point. The free base exhibits a predicted boiling point of 226.4±33.0 °C and a predicted density of 0.98±0.1 g/cm³ . The (R)-enantiomer (CAS 1159736-73-8) is recommended for storage at 2-8 °C with protection from light and moisture, whereas the hydrochloride salt of (S)-piperidine-3-carbonitrile (CAS 915226-72-1) exhibits different solubility and handling characteristics due to salt formation [1].

Physicochemical Properties Storage Stability Procurement Specifications

Synthetic Intermediate Availability: Protected (S)-Piperidine-3-Carbonitrile Derivatives for Orthogonal Synthesis Strategies

The (S)-piperidine-3-carbonitrile scaffold is commercially available in multiple protected forms that are not equivalently accessible for the racemic or (R)-series. (S)-1-N-Boc-3-cyanopiperidine (CAS 915226-39-0) is supplied as a Boc-protected nitrile-bearing piperidine at 97% purity, specifically for heterocyclic and intermediate synthesis . In contrast, the corresponding (R)-N-Boc-3-cyanopiperidine (CAS 915226-44-7) is a distinct chemical entity with identical molecular weight but inverted stereochemistry at the 3-position, requiring separate procurement for (R)-specific synthetic routes . Racemic N-Boc-3-cyanopiperidine (CAS 91419-53-3) is also available but does not provide stereochemical definition for chiral target synthesis [1].

Boc-Protected Intermediate Orthogonal Protection Multi-Step Synthesis

Optimal Procurement Scenarios for (S)-Piperidine-3-Carbonitrile in Drug Discovery and Agrochemical R&D


CCR5 Antagonist Drug Discovery Programs Targeting HIV Entry Inhibition

Researchers developing CCR5 antagonists for HIV entry inhibition should procure (S)-piperidine-3-carbonitrile rather than racemic 3-cyanopiperidine or the (R)-enantiomer. Patent disclosures explicitly claim piperidine derivatives with (S)-stereochemistry at the 3-position as selective CCR5 antagonists, and related piperidine-based CCR5 inhibitors exhibit low nanomolar IC50 values (e.g., 1.20 nM) with stereospecific binding requirements [1][2]. Use of incorrect stereochemistry in lead optimization will confound SAR interpretation and may yield false-negative results in antiviral screening.

Synthesis of 11β-HSD1 Inhibitors for Metabolic Disease Therapeutics

Medicinal chemistry teams synthesizing imidazolone or imidazolidinone-based 11β-HSD1 inhibitors for diabetes, obesity, or metabolic syndrome applications should utilize (S)-piperidine-3-carbonitrile as the stereochemically defined starting material. The synthetic route disclosed in WO2008046758A2 specifically employs (S)-piperidine-3-carbonitrile, and substitution with racemic material would generate stereoisomeric mixtures incompatible with the target's stereospecific binding requirements [3].

Chiral Agrochemical Development for Insecticidal and Nematicidal Applications

Agrochemical discovery programs focused on piperidine-based insecticides, acaricides, molluscicides, and nematicides should select (S)-piperidine-3-carbonitrile as the stereochemically defined building block. Patent literature from Syngenta and other entities identifies the (S)-configured 3-cyanopiperidine scaffold in active agrochemical compounds, enabling structure-activity relationship studies that racemic 3-cyanopiperidine cannot support due to stereochemical ambiguity [4][5].

Multi-Step Asymmetric Synthesis Requiring Orthogonal Boc Protection

Synthetic chemistry groups executing multi-step asymmetric syntheses that require orthogonal protection of the piperidine nitrogen should procure (S)-1-N-Boc-3-cyanopiperidine (CAS 915226-39-0) rather than the racemic N-Boc-3-cyanopiperidine (CAS 91419-53-3). The stereochemically defined (S)-Boc-protected intermediate enables direct incorporation of the (S)-piperidine-3-carbonitrile scaffold into chiral target molecules without post-synthetic diastereomer separation, streamlining synthetic workflows and reducing purification burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-piperidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.